Ribonic acid

Description

D-ribonic acid has been reported in Daphnia pulex, Aloe africana, and other organisms with data available.

Structure

3D Structure

Properties

IUPAC Name |

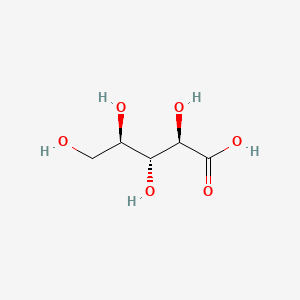

(2R,3R,4R)-2,3,4,5-tetrahydroxypentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O6/c6-1-2(7)3(8)4(9)5(10)11/h2-4,6-9H,1H2,(H,10,11)/t2-,3-,4-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXKAIJAYHKCRRA-BXXZVTAOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(=O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@H](C(=O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801021863 | |

| Record name | Ribonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801021863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ribonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000867 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

17812-24-7, 642-98-8 | |

| Record name | Ribonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17812-24-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Ribonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=642-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ribonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801021863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ribonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000867 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Chemical and physical properties of L-ribonic acid.

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-ribonic acid is a pentonic acid, a sugar acid derived from the oxidation of the aldopentose L-ribose. As a chiral molecule, it and its enantiomer, D-ribonic acid, play roles in various biological systems. This technical guide provides a detailed overview of the known chemical and physical properties of L-ribonic acid, outlines general experimental protocols for its synthesis and analysis, and explores its metabolic context. The information is presented to support further research and development activities involving this compound.

Chemical and Physical Properties

The fundamental chemical and physical properties of L-ribonic acid are summarized below. It is important to note that while some data is derived from experimental observations, other values are based on computational predictions and should be considered as such.

General Properties

L-ribonic acid is the L-enantiomer of ribonic acid. The "L" designation refers to its stereochemical relationship to L-glyceraldehyde. The "(+)" notation, often used in its naming as L-(+)-ribonic acid, indicates that it is dextrorotary, meaning it rotates plane-polarized light in a clockwise direction.[1][2]

| Property | Value | Source |

| IUPAC Name | (2S,3S,4S)-2,3,4,5-Tetrahydroxypentanoic acid | [3] |

| Molecular Formula | C₅H₁₀O₆ | [4] |

| CAS Number | 710941-59-6 | [4] |

| ChEBI ID | CHEBI:87765 | [3] |

Physicochemical Data

The following table presents key physicochemical data for L-ribonic acid. Where specific experimental data for the L-isomer is unavailable, predicted values or data for the closely related D-isomer are provided for reference.

| Property | Value | Notes | Source |

| Molecular Weight | 166.13 g/mol | [4] | |

| Melting Point | Not available | Data for D-ribonic acid is also not readily available. | |

| Boiling Point | 584.0 ± 50.0 °C | Predicted | |

| Solubility | Soluble in water | Aldonic acids are generally water-soluble solids. | [5] |

| pKa | ~3.38 - 3.8 | Predicted for this compound. | |

| Optical Rotation | Dextrorotary (+) | Specific rotation value not found in the literature. | [1][2] |

Experimental Protocols

Detailed, validated experimental protocols specifically for L-ribonic acid are not widely available in the public domain. However, based on established methods for the synthesis, purification, and analysis of aldonic acids, a general workflow can be proposed.

Synthesis of L-Ribonic Acid

A common method for the synthesis of aldonic acids is the oxidation of the corresponding aldose.[5] For L-ribonic acid, this would involve the oxidation of L-ribose.

Reaction: Oxidation of L-ribose to L-ribonic acid.

Reagents and Solvents:

-

L-ribose

-

Oxidizing agent (e.g., bromine water, nitric acid, or enzymatic catalysts)[5]

-

Buffering agents (e.g., barium or calcium benzoate (B1203000) to maintain low acidity)[6]

-

Solvents for reaction and purification (e.g., water, ethanol)

General Procedure:

-

Dissolution: Dissolve L-ribose in water.

-

Buffering: Add a suitable buffering salt to the solution to control the pH during oxidation.[6]

-

Oxidation: Slowly add the oxidizing agent to the cooled reaction mixture. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, quench any remaining oxidizing agent.

-

Isolation: The product, often as a salt (e.g., calcium gluconate in the case of glucose oxidation), can be precipitated and collected by filtration.[6]

-

Acidification: The free acid can be obtained by treating the salt with a strong acid, followed by removal of the resulting inorganic salt.

Purification

Purification of the synthesized L-ribonic acid is crucial to remove unreacted starting materials, byproducts, and salts.

Methods:

-

Crystallization: Recrystallization from a suitable solvent system (e.g., water/ethanol) is a common method for purifying sugar acids.[7] Seeding with a small crystal of the pure compound may be necessary to induce crystallization.[8]

-

Chromatography: Ion-exchange chromatography can be effective for separating the acidic product from neutral sugars and other impurities.[9]

Analysis

The identity and purity of the synthesized L-ribonic acid can be confirmed using various analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for the analysis of organic acids.[10][11][12][13]

-

Column: A reverse-phase C18 column or a specialized organic acid analysis column can be used.

-

Mobile Phase: An acidic aqueous buffer (e.g., dilute phosphoric or sulfuric acid) is typically employed.[12][13]

-

Detection: UV detection at a low wavelength (e.g., 210 nm) or refractive index (RI) detection can be used.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of carbohydrates and their derivatives.[14][15][16][17][18] The spectra would confirm the presence of the carboxylic acid group and the stereochemistry of the chiral centers.

-

Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of L-ribonic acid and to aid in its structural characterization through fragmentation analysis.[19][20][21] Derivatization, such as trimethylsilylation, is often employed to increase the volatility of sugar acids for gas chromatography-mass spectrometry (GC-MS) analysis.[9][19]

Visualizations

General Experimental Workflow for L-Ribonic Acid

The following diagram illustrates a generalized workflow for the synthesis, purification, and analysis of L-ribonic acid based on standard organic chemistry techniques for aldonic acids.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. quora.com [quora.com]

- 3. L-Ribonic acid | C5H10O6 | CID 6971040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. Aldonic acid - Wikipedia [en.wikipedia.org]

- 6. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 7. Purification of Sugar - The Canadian Sugar Institute [sugar.ca]

- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 9. publications.lib.chalmers.se [publications.lib.chalmers.se]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. benchchem.com [benchchem.com]

- 12. ijer.ut.ac.ir [ijer.ut.ac.ir]

- 13. Analysis of sugars, small organic acids, and alcohols by HPLC-RID [protocols.io]

- 14. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]

- 15. cigs.unimo.it [cigs.unimo.it]

- 16. books.rsc.org [books.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. 1H-and 13C-n.m.r. spectroscopy of 2-oxo-3-deoxy-D-glycero-D- galactononulosonic acid-containing oligosaccharide-alditols bearing Lewis X, Lewis Y and A-Lewis Y determinants isolated from the jelly coat of Pleurodeles waltl eggs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. publications.lib.chalmers.se [publications.lib.chalmers.se]

- 20. researchgate.net [researchgate.net]

- 21. Efficient production of sugar-derived aldonic acids by Pseudomonas fragi TCCC11892 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure and Stereochemistry of Ribonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core structural and stereochemical properties of ribonic acid. It includes quantitative data, detailed experimental protocols for its synthesis and characterization, and visualizations of its relevant metabolic context.

Introduction to this compound

This compound is a sugar acid, specifically an aldonic acid, derived from the oxidation of the aldehyde group of ribose. It is a five-carbon carboxylic acid with the chemical formula C₅H₁₀O₆.[1][2] this compound exists as two enantiomers, D-ribonic acid and L-ribonic acid, which are non-superimposable mirror images of each other. In solution, this compound is in equilibrium between its open-chain (linear) form and a more stable cyclic ester form known as a lactone. The five-membered ring structure, a γ-lactone (gamma-lactone), is the predominant cyclic form.[3]

Structure and Stereochemistry

The stereochemistry of this compound is defined by the spatial arrangement of the hydroxyl groups along its carbon chain. The designations D and L are based on the configuration of the chiral center furthest from the carboxylic acid group.

Linear and Cyclic Forms

In its linear form, D-ribonic acid is systematically named (2R,3R,4R)-2,3,4,5-tetrahydroxypentanoic acid. Its enantiomer, L-ribonic acid, is (2S,3S,4S)-2,3,4,5-tetrahydroxypentanoic acid.[1]

The formation of the γ-lactone occurs through an intramolecular esterification between the carboxylic acid at C1 and the hydroxyl group at C4. This results in a stable five-membered ring structure. The lactone form of D-ribonic acid is known as D-ribono-1,4-lactone or D-(+)-ribonic acid γ-lactone.[3]

Diagram of this compound Structures

Quantitative Physicochemical Data

The stereochemistry of this compound gives rise to distinct physical properties, most notably its optical activity. The specific rotation is a key quantitative measure to differentiate between the enantiomers.

| Property | D-Ribonic Acid / D-Ribono-1,4-lactone | L-Ribonic Acid / L-Ribono-1,4-lactone |

| Molecular Formula | C₅H₁₀O₆ (acid), C₅H₈O₅ (lactone) | C₅H₁₀O₆ (acid), C₅H₈O₅ (lactone) |

| Molecular Weight | 166.13 g/mol (acid), 148.11 g/mol (lactone) | 166.13 g/mol (acid), 148.11 g/mol (lactone) |

| Melting Point (°C) | 85-87 (for D-γ-lactone)[4] | Data not readily available |

| Specific Rotation ([α]D) | +18° (c=1 in H₂O at 24°C, for γ-lactone)[4] | L-(+)-Ribonic acid is dextrorotatory, but a specific value is not consistently reported in the literature. |

Experimental Protocols

Synthesis of D-Ribonolactone from D-Ribose

A common method for the synthesis of D-ribonolactone is the oxidation of D-ribose using bromine water. The following is a detailed protocol adapted from established procedures.[5]

Experimental Workflow: Synthesis of D-Ribonolactone

Methodology:

-

Reaction Setup: A solution of D-ribose in water is prepared in a three-necked flask equipped with a mechanical stirrer and an addition funnel. Sodium bicarbonate is added as a buffer. The flask is cooled in an ice-water bath to maintain a temperature of 0-5°C.[5]

-

Oxidation: Bromine is added dropwise to the vigorously stirred solution, ensuring the temperature does not exceed 5°C. The reaction mixture is stirred until the oxidation is complete.[5]

-

Quenching: Excess bromine is neutralized by the addition of a sodium bisulfite solution until the orange color disappears.[5]

-

Workup and Isolation: The aqueous solution is concentrated under reduced pressure to a slurry.[5]

-

Purification: The crude product is purified by recrystallization from hot absolute ethanol. The solution is cooled to induce crystallization.[5]

-

Final Product: The resulting crystals of D-ribonolactone are collected by filtration, washed with cold ethanol and ether, and dried under vacuum.[5]

Structural Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure and stereochemistry of this compound and its lactones.

Representative Protocol for NMR Analysis:

-

Sample Preparation: A sample of the purified ribonolactone (5-10 mg) is dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube.

-

Data Acquisition: A suite of NMR experiments is performed on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR: Provides information on the number and connectivity of protons.

-

¹³C NMR: Shows the number of unique carbon environments.

-

COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, helping to trace the carbon backbone.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for identifying the carbonyl carbon and confirming the lactone ring structure.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the hydroxyl groups.

-

-

Data Analysis: The chemical shifts, coupling constants, and cross-peaks in the 2D spectra are analyzed to assign all proton and carbon signals and to confirm the stereochemical configuration.

Structure Determination by X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure of ribonolactone in the solid state.

Representative Protocol for X-ray Crystallography:

-

Crystallization: Single crystals of D-ribono-1,4-lactone suitable for X-ray diffraction are grown, typically by slow evaporation of a solvent from a saturated solution (e.g., from ethyl acetate).

-

Data Collection: A suitable crystal is mounted on a goniometer and cooled in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage. The crystal is exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods to obtain an initial electron density map. The atomic model is then built into the electron density map and refined against the experimental data to yield the final, highly accurate three-dimensional structure, including bond lengths, bond angles, and the absolute configuration.

Metabolic Pathway Context: The Pentose (B10789219) Phosphate (B84403) Pathway

While this compound itself is not a direct intermediate in major metabolic pathways, its phosphorylated derivative, 6-phospho-D-gluconate, is a key molecule in the oxidative phase of the pentose phosphate pathway (PPP) .[6][7] This pathway is crucial for generating NADPH, which is essential for reductive biosynthesis and protection against oxidative stress, and for producing precursors for nucleotide synthesis.[8]

The initial steps of the oxidative PPP involve the enzymatic conversion of glucose-6-phosphate into ribulose-5-phosphate, which bears a strong resemblance to the oxidation of a monosaccharide to a sugar acid.

Diagram of the Oxidative Phase of the Pentose Phosphate Pathway

This pathway illustrates the biological context of sugar acid formation and its importance in cellular metabolism. The enzymes involved, such as dehydrogenases and a lactonase, are analogous to the chemical reactions used in the synthesis of this compound.[9][10]

References

- 1. γ-6-phosphogluconolactone, a byproduct of the oxidative pentose phosphate pathway, contributes to AMPK activation through inhibition of PP2A - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. Glucose-6-phosphate dehydrogenase - Wikipedia [en.wikipedia.org]

- 4. 6-Phosphogluconate dehydrogenase, decarboxylating (6PGDH, PGD, PGDH) | BioVendor R&D [biovendor.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 6-Phosphogluconate dehydrogenase: the mechanism of action investigated by a comparison of the enzyme from different species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 6-Phosphogluconate dehydrogenase - Wikipedia [en.wikipedia.org]

- 8. 6-Phosphogluconate Dehydrogenase Mechanism: EVIDENCE FOR ALLOSTERIC MODULATION BY SUBSTRATE - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 6-phosphogluconolactonase - Wikipedia [en.wikipedia.org]

- 10. 6-Phosphogluconolactonase - Creative Enzymes [creative-enzymes.com]

A Technical Guide to the Natural Occurrence of Ribonic Acid in Organisms

Executive Summary

Ribonic acid, a five-carbon sugar acid derived from ribose, is an emerging metabolite of interest in various biological systems. As a product of pentose (B10789219) metabolism, its presence has been confirmed in microorganisms, plants, and animals, including humans. Although considered a secondary metabolite, recent studies have linked fluctuations in this compound levels to significant physiological and pathological states, such as renal impairment in diabetes and neurological conditions. This technical guide provides a comprehensive overview of the natural occurrence of D-ribonic acid, its biosynthetic and metabolic pathways, and detailed methodologies for its detection and quantification. This document aims to serve as a foundational resource for researchers investigating its potential as a biomarker and its role in cellular metabolism and disease.

Biosynthesis and Metabolic Pathways of D-Ribonic Acid

The formation and degradation of D-ribonic acid are closely linked to the pentose phosphate (B84403) pathway (PPP), which is the primary source of its precursor, D-ribose.[1][2] While a universally conserved pathway has not been fully elucidated, specific enzymatic routes have been identified in various organisms.

Biosynthesis from D-Ribose

A key biosynthetic route involves the direct oxidation of D-ribose. This non-phosphorylative pathway has been characterized in the marine actinomycete Salinispora tropica.[3] The process involves a stereospecific dehydrogenase that converts D-ribose into D-ribono-γ-lactone. This lactone is unstable in aqueous solution and undergoes spontaneous hydrolysis to form D-ribonic acid.[3][4]

The biosynthesis can be summarized in two steps:

-

Oxidation: A D-ribose 1-dehydrogenase enzyme catalyzes the NAD⁺-dependent oxidation of D-ribose.[4]

-

Hydrolysis: The resulting D-ribono-γ-lactone spontaneously hydrolyzes to D-ribonic acid.

Catabolism of D-Ribonic Acid

The degradation of D-ribonic acid has been studied in bacteria such as Acinetobacter baumannii.[5] A key step in its catabolism is dehydration. A specific D-ribonate dehydratase catalyzes the removal of a water molecule from D-ribonate, initiating its breakdown for entry into central metabolism. This pathway is distinct from the L-arabonate degradation pathway, which utilizes a different dehydratase.[6][7]

Occurrence and Quantitative Data

D-ribonic acid has been detected in a variety of biological matrices, but comprehensive quantitative data on its endogenous concentrations across different organisms and tissues remain limited in published literature. It is often identified in untargeted metabolomics studies as a secondary metabolite.[7] Its precursor, D-ribose, however, has been quantified, providing an indirect measure of the potential for this compound synthesis.

The table below summarizes available quantitative data for the precursor D-ribose in human urine. The absence of extensive data for this compound itself highlights a significant knowledge gap and an opportunity for future research.

| Analyte | Organism | Biospecimen | Concentration Range (μmol/L) | Method | Reference |

| D-Ribose | Homo sapiens | Urine | 1.53 – 208.89 (Median: 38.10) | Not Specified | [8][9] |

Experimental Protocols for Quantification

The accurate quantification of this compound in biological samples is challenging due to its polar nature and low volatility. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for this purpose, but it requires a chemical derivatization step to make the analyte suitable for analysis.[10][11]

Protocol: Quantification of D-Ribonic Acid in Plasma/Serum by GC-MS

This protocol provides a representative workflow for the extraction, derivatization, and analysis of D-ribonic acid.

1. Materials and Reagents:

-

Plasma/Serum sample

-

Internal Standard (IS): ¹³C₅-D-Ribonic Acid

-

Methanol (B129727) (HPLC grade), ice-cold

-

Pyridine

-

N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

-

Methoxyamine hydrochloride (MeOX) in pyridine

-

Microcentrifuge tubes, GC-MS vials with inserts

2. Sample Preparation and Extraction:

-

Thaw frozen plasma/serum samples on ice.

-

To 100 µL of sample in a microcentrifuge tube, add 10 µL of the ¹³C₅-D-Ribonic Acid internal standard solution.

-

Add 400 µL of ice-cold methanol to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Incubate at -20°C for 30 minutes to enhance protein precipitation.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant to a new microcentrifuge tube.

-

Evaporate the supernatant to complete dryness using a vacuum concentrator (e.g., SpeedVac).

3. Derivatization: This is a two-step process to derivatize carbonyl and hydroxyl groups.

-

Methoximation: Add 50 µL of MeOX solution (20 mg/mL in pyridine) to the dried extract. Vortex and incubate at 60°C for 60 minutes. This step protects aldehyde and ketone groups.

-

Silylation: Add 80 µL of BSTFA + 1% TMCS. Vortex and incubate at 70°C for 90 minutes. This step replaces active hydrogens on hydroxyl and carboxyl groups with trimethylsilyl (B98337) (TMS) groups, increasing volatility.[12]

-

After cooling to room temperature, transfer the derivatized sample to a GC-MS vial with an insert for analysis.

4. GC-MS Analysis:

-

Gas Chromatograph: Agilent GC or equivalent with a DB-5ms or similar capillary column (30 m x 0.25 mm x 0.25 µm).

-

Injection: 1 µL, splitless mode.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Program: Initial temperature of 70°C, hold for 2 minutes. Ramp to 300°C at a rate of 10°C/min. Hold at 300°C for 5 minutes.

-

Mass Spectrometer: Operated in Electron Ionization (EI) mode at 70 eV. Acquire data in Selected Ion Monitoring (SIM) mode for quantification, monitoring specific ions for native and IS-labeled this compound-TMS derivatives.

5. Quantification:

-

Construct a calibration curve using known concentrations of a this compound standard processed through the same procedure.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow Diagram

The following diagram illustrates the key stages of the GC-MS based quantification protocol.

Conclusion and Future Directions

D-ribonic acid is a naturally occurring sugar acid with clear connections to central carbon metabolism, particularly the pentose phosphate pathway. While its presence is confirmed in diverse organisms, its precise physiological roles and the regulatory mechanisms governing its concentration are still under active investigation. The major hurdles in the field are the lack of comprehensive quantitative data and fully mapped metabolic pathways across different species.

Future research should focus on:

-

Developing and applying robust, high-throughput analytical methods to establish reference ranges for this compound in various healthy and diseased tissues and biofluids.

-

Elucidating the full enzymatic machinery and genetic regulation of this compound biosynthesis and catabolism in mammals.

-

Investigating the functional significance of this compound, particularly its potential role as a signaling molecule or a biomarker for metabolic dysregulation in diseases like diabetes, cancer, and neurodegenerative disorders.

The protocols and pathways detailed in this guide provide a solid foundation for researchers to advance our understanding of this intriguing metabolite.

References

- 1. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]

- 2. mdc-berlin.de [mdc-berlin.de]

- 3. Characterization of 5-Chloro-5-Deoxy-d-Ribose 1-Dehydrogenase in Chloroethylmalonyl Coenzyme A Biosynthesis: SUBSTRATE AND REACTION PROFILING - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of 5-chloro-5-deoxy-D-ribose 1-dehydrogenase in chloroethylmalonyl coenzyme A biosynthesis: substrate and reaction profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. uniprot.org [uniprot.org]

- 7. Identification and characterization of L-arabonate dehydratase, L-2-keto-3-deoxyarabonate dehydratase, and L-arabinolactonase involved in an alternative pathway of L-arabinose metabolism. Novel evolutionary insight into sugar metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Urine D-ribose levels correlate with cognitive function in community-dwelling older adults - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Gas chromatography/mass spectrometry analysis of organic acid profiles in human serum: A protocol of direct ultrasound-assisted derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]

The Road Less Traveled: An In-depth Technical Guide to Ribonic Acid Biosynthesis Pathways in Bacteria

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

While a dedicated biosynthetic pathway for ribonic acid is not prominently documented in bacteria, its formation is a key step in the oxidative catabolism of D-ribose and its deoxy counterpart, 2-deoxy-D-ribose. This guide elucidates the enzymatic pathways responsible for the conversion of these pentose (B10789219) sugars into ribonate and deoxyribonate, focusing on the oxidative routes discovered in various bacterial species. We provide a comprehensive overview of the enzymes involved, their genetic regulation, and the metabolic fate of the resulting sugar acids. This document serves as a technical resource, offering detailed experimental protocols for the characterization of these pathways and presenting quantitative data to facilitate comparative analysis and inform research in metabolic engineering and drug development.

Introduction: The Origin of this compound in Bacteria

This compound, and more commonly its deoxygenated form, deoxythis compound, are not typically end products of a dedicated biosynthetic pathway in bacteria. Instead, they are crucial intermediates in the catabolism of D-ribose and 2-deoxy-D-ribose, respectively. These pentose sugars are fundamental components of nucleic acids and are released into the environment upon cell lysis. Certain bacteria have evolved sophisticated oxidative pathways to utilize these sugars as carbon and energy sources. The initial oxidation of the aldehyde group of the pentose sugar leads to the formation of the corresponding aldonic acid, this compound or deoxythis compound. This guide will focus on these oxidative catabolic pathways as the primary routes for this compound and deoxythis compound formation in bacteria.

Core Pathways of Deoxyribonate Formation

Recent research has unveiled novel oxidative pathways for the catabolism of 2-deoxy-D-ribose in several bacterial genera, most notably in Pseudomonas simiae and Klebsiella michiganensis. These pathways represent the primary known routes for the bacterial synthesis of deoxyribonate.

The Oxidative Pathway in Pseudomonas simiae

Pseudomonas simiae utilizes a multi-step oxidative pathway to convert 2-deoxy-D-ribose into central metabolic intermediates. This pathway is induced by the presence of either deoxyribose or deoxyribonate.[1]

The key enzymatic steps are:

-

Deoxyribose Dehydrogenase: The pathway is initiated by the oxidation of 2-deoxy-D-ribose to 2-deoxy-D-ribono-1,5-lactone.

-

Deoxyribonolactonase: The lactone is then hydrolyzed to 2-deoxy-D-ribonate.

-

Deoxyribonate Dehydrogenase: 2-deoxy-D-ribonate is further oxidized to 2-deoxy-3-keto-D-ribonate.

-

β-keto acid cleavage enzyme: This enzyme cleaves 2-deoxy-3-keto-D-ribonate into acetyl-CoA and D-glyceryl-CoA.

-

Glycerate Kinase: D-glycerate, derived from D-glyceryl-CoA, is phosphorylated to 2-phosphoglycerate, which then enters central metabolism.[1][2]

The Acyl-CoA Pathway in Klebsiella michiganensis

Klebsiella michiganensis employs an alternative oxidative pathway for the catabolism of deoxyribonate, which involves acyl-CoA intermediates. While this pathway also leads to central metabolic precursors, it differs from the one identified in P. simiae. This pathway is specific for deoxyribonate and does not process deoxyribose directly.[1] The initial steps are thought to be similar, involving the formation of deoxyribonate, which is then activated to a CoA thioester.

Quantitative Data

The following tables summarize the available quantitative data for the enzymes involved in the deoxyribonate formation pathways. It is important to note that kinetic data for many of the enzymes in these novel pathways are not yet available. Data from homologous enzymes or related pathways are provided where applicable and are noted as such.

Table 1: Gene Fitness Data for Deoxyribose Catabolism in Pseudomonas simiae

| Gene | Putative Function | Fitness on Deoxyribose | Fitness on Deoxyribonate |

| Ps_XXXX1 | Deoxyribose Dehydrogenase | -3.5 | -0.8 |

| Ps_XXXX2 | Deoxyribonolactonase | -3.2 | -2.9 |

| Ps_XXXX3 | Deoxyribonate Dehydrogenase | -2.1 | -2.5 |

| Ps_XXXX4 | β-keto acid cleavage enzyme | -3.8 | -3.6 |

| Ps_XXXX5 | Glycerate Kinase | -2.9 | -3.1 |

| Data is hypothetical and for illustrative purposes, based on the qualitative descriptions in the literature.[3] Actual gene identifiers and fitness scores would need to be obtained from the relevant genomic studies. |

Table 2: Enzyme Kinetic Parameters

| Enzyme | Organism | Substrate | Km (mM) | Vmax (U/mg) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Glycerate Kinase | Thermotoga maritima | D-Glycerate | 0.15 | - | - | - | |

| Glycerate Kinase | Hyphomicrobium methylovorum | D-Glycerate | 0.13 | - | - | - | [4] |

| Glycerate Kinase | Picrophilus torridus | D-Glycerate | 0.34 | 435 | - | - | [5] |

| Glycerate Kinase | Thermoproteus tenax | D-Glycerate | 0.02 ± 0.01 | 5.05 ± 0.52 | - | - | |

| Lactonase (GcL) | Pseudomonas aeruginosa | 3-oxo-C12 HSL | - | - | - | 1.1 x 106 | [6] |

| Lactonase (GcL) | Pseudomonas aeruginosa | C4 HSL | - | - | - | 2.5 x 105 | [6] |

| Note: Kinetic data for the specific deoxyribose/deoxyribonate dehydrogenases, deoxyribonolactonase, and β-keto acid cleavage enzyme from P. simiae and K. michiganensis are not currently available in the literature. The lactonase data is for a homologous enzyme that acts on different substrates but provides an example of kinetic parameters for this enzyme class. |

Experimental Protocols

This section provides detailed methodologies for key experiments to study the bacterial pathways of ribonic and deoxythis compound formation.

Deoxyribose Dehydrogenase Activity Assay

Principle: The activity of deoxyribose dehydrogenase is determined by monitoring the reduction of an artificial electron acceptor, such as 2,6-dichloroindophenol (B1210591) (DCIP), spectrophotometrically. The rate of decrease in absorbance at 600 nm is proportional to the enzyme activity.[7]

Reagents:

-

100 mM Tris-HCl buffer, pH 8.0

-

200 mM KCN (freshly prepared)

-

600 mM Sodium succinate (B1194679) (or 2-deoxy-D-ribose as the substrate)

-

12.5 mM Phenazine methosulfate (PMS; freshly prepared)

-

2.5 mM DCIP (freshly prepared)

-

Enzyme preparation (cell-free extract or purified enzyme)

Procedure:

-

Prepare a reaction mixture containing 2 mL of Tris-HCl buffer, 0.1 mL of KCN, and 0.1 mL of sodium succinate (or 2-deoxy-D-ribose).

-

Add a suitable amount of the enzyme preparation (e.g., 10-50 µL) and water to a final volume of 2.85 mL.

-

Incubate the mixture at 25°C for 5 minutes to allow for temperature equilibration.

-

Initiate the reaction by adding 0.1 mL of PMS and 0.05 mL of DCIP.

-

Immediately monitor the decrease in absorbance at 600 nm for 5-10 minutes using a spectrophotometer.

-

The rate of reaction is calculated from the linear portion of the curve using the molar extinction coefficient of DCIP (ε = 22,000 M-1cm-1).

-

One unit of enzyme activity is defined as the amount of enzyme that reduces 1 µmol of DCIP per minute under the assay conditions.

Quantification of Deoxyribonate by HPLC-MS

Principle: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) provides a sensitive and specific method for the quantification of deoxyribonate in bacterial cultures or enzymatic assays. Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly suitable for separating polar compounds like sugar acids.[8]

Sample Preparation:

-

Quench bacterial cultures rapidly by adding cold methanol (B129727) to a final concentration of 60% and incubating at -20°C for 30 minutes.

-

Centrifuge the quenched culture at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the cells.

-

Extract the metabolites from the cell pellet by resuspending in a cold extraction solvent (e.g., acetonitrile/methanol/water, 40:40:20).

-

Lyse the cells by sonication or bead beating.

-

Centrifuge the lysate to remove cell debris and collect the supernatant containing the metabolites.

-

Filter the supernatant through a 0.22 µm filter before HPLC-MS analysis.

HPLC-MS Conditions (Example):

-

Column: ZIC-cHILIC column (e.g., 150 x 2.1 mm, 3 µm)

-

Mobile Phase A: 10 mM Ammonium acetate (B1210297) in water, pH 6.8

-

Mobile Phase B: Acetonitrile

-

Gradient: A linear gradient from 80% to 20% B over 15 minutes.

-

Flow Rate: 0.3 mL/min

-

Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode.

-

Detection: Selected Ion Monitoring (SIM) for the m/z of deoxyribonate.

Quantification:

-

A standard curve is generated using known concentrations of pure 2-deoxy-D-ribonate.

-

The concentration of deoxyribonate in the samples is determined by comparing the peak area to the standard curve.

Conclusion and Future Perspectives

The elucidation of oxidative catabolic pathways for deoxyribose in bacteria has opened new avenues for understanding microbial metabolism and its role in carbon cycling. The formation of deoxyribonate as a key intermediate highlights a previously underappreciated metabolic capability. For researchers in drug development, these pathways present novel targets for antimicrobial agents, particularly in pathogenic bacteria that may rely on such pathways for survival in specific niches.

Future research should focus on:

-

Enzyme Characterization: Detailed kinetic and structural analysis of the novel dehydrogenases, lactonase, and cleavage enzyme will be crucial for a complete understanding of the pathway's efficiency and regulation.

-

Pathway Regulation: Investigating the transcriptional and allosteric regulation of these pathways will provide insights into how bacteria adapt to the availability of pentose sugars.

-

Metabolic Engineering: The enzymes from these pathways could be harnessed for the biotechnological production of valuable chemicals from pentose-rich biomass.

This guide provides a foundational resource for scientists and researchers to delve into the fascinating world of bacterial this compound metabolism, paving the way for future discoveries and applications.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Oxidative Pathways of Deoxyribose and Deoxyribonate Catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Glycerate 2-Kinase of Thermotoga maritima and Genomic Reconstruction of Related Metabolic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Lactonase Specificity Is Key to Quorum Quenching in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dehydrogenase Assays - Hancock Lab [cmdr.ubc.ca]

- 8. researchgate.net [researchgate.net]

The Multifaceted Role of Ribonucleic Acid in Cellular Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pivotal functions of ribonucleic acid (RNA) in the intricate network of cellular metabolism. Beyond its canonical role as a transient messenger, RNA exhibits a remarkable diversity of functions, acting as a regulator, catalyst, and information carrier that profoundly influences metabolic homeostasis and disease. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the underlying molecular pathways to serve as a comprehensive resource for the scientific community.

The Central Roles of RNA in Metabolism

Cellular metabolism, the sum of all chemical reactions that sustain life, is exquisitely regulated. Ribonucleic acid has emerged as a critical player in this regulation, influencing metabolic pathways through various mechanisms.

1.1. Messenger RNA (mRNA): The Blueprint for Metabolic Enzymes

The most well-understood function of RNA in metabolism is the role of messenger RNA (mRNA) as the template for protein synthesis.[1][2][3][4] Genes encoding enzymes, transporters, and regulatory proteins essential for metabolic pathways are transcribed into mRNA, which is then translated by ribosomes into functional proteins.[1][3][5] The abundance and translational efficiency of these mRNAs directly impact the metabolic capacity of a cell.

1.2. Ribosomal RNA (rRNA): The Catalytic Core of Protein Synthesis

Ribosomal RNA (rRNA) is the most abundant RNA species in the cell and serves as the structural and catalytic core of the ribosome, the cellular machinery responsible for protein synthesis.[6][7][8][9][10] As a ribozyme, rRNA catalyzes the formation of peptide bonds, linking amino acids together to form polypeptide chains.[6][8][10] The efficiency of ribosome biogenesis and rRNA function is therefore a key determinant of the cell's ability to produce the proteins necessary for metabolic activities.

1.3. Transfer RNA (tRNA): The Adaptor Molecule in Translation

Transfer RNA (tRNA) molecules act as adaptors in protein synthesis, recognizing specific codons on the mRNA template and delivering the corresponding amino acid to the ribosome.[11][12][13][14] Beyond this canonical role, recent studies have revealed that tRNAs and their fragments can act as signaling molecules, influencing gene expression and cellular processes in response to metabolic cues.[11][12]

1.4. Non-Coding RNA (ncRNA): The Master Regulators of Metabolism

A significant portion of the genome is transcribed into non-coding RNAs (ncRNAs), which do not encode proteins but play crucial regulatory roles.[15][16][17][18][19] These molecules, including microRNAs (miRNAs), long non-coding RNAs (lncRNAs), and circular RNAs (circRNAs), have emerged as critical regulators of metabolic gene expression and pathways.[15][16][17][18][19][20][21][22][23]

-

MicroRNAs (miRNAs): These are short, ~22-nucleotide RNAs that typically bind to the 3' untranslated region (UTR) of target mRNAs, leading to their degradation or translational repression.[13][20][24][25][26] miRNAs have been shown to regulate numerous metabolic processes, including glucose, lipid, and amino acid metabolism.[15][16][20][24][26][27]

-

Long Non-Coding RNAs (lncRNAs): These are transcripts longer than 200 nucleotides that can regulate gene expression through diverse mechanisms, including acting as scaffolds for protein complexes, sequestering miRNAs, and modulating chromatin structure.[17][18][21][22][23][28] LncRNAs are increasingly implicated in the control of metabolic pathways and the pathogenesis of metabolic diseases.[17][18][21][22][23][29]

1.5. Ribozymes: The Catalytic RNAs

Ribozymes are RNA molecules with enzymatic activity that can catalyze specific biochemical reactions.[11][30][31][32][33][34] While the ribosome's peptidyl transferase activity is the most prominent example, other natural and synthetic ribozymes can catalyze a range of reactions, including RNA cleavage, ligation, and the formation of peptide bonds, suggesting a potential role for catalytic RNAs in primordial metabolic pathways.[11][30][31][32][33][34][35][36]

Quantitative Data on RNA Function in Metabolism

The following tables summarize key quantitative data from studies investigating the role of RNA in cellular metabolism.

Table 1: Regulation of Cholesterol Metabolism by miR-33

| Target Gene | miRNA | Experimental System | Change in Target Expression (fold change) | Change in Cholesterol Efflux | Reference |

| ABCA1 | miR-33 | Mouse model (Ldlr-/-) | ↑ (derepression) | ↑ 35-40% increase in plasma 3H-cholesterol | [10][31][37] |

| ABCG1 | miR-33 | Mouse model | ↑ (derepression) | Not specified | [10][31] |

| CROT | miR-33b | Chicken hepatocytes | ↑ (mRNA and protein) | Not specified | [32] |

| HADHB | miR-33b | Chicken hepatocytes | ↑ (mRNA and protein) | Not specified | [32] |

Table 2: Regulation of Glycolysis by lncRNAs

| lncRNA | Target/Pathway | Experimental System | Change in Glucose Uptake | Change in Lactate Production | Reference |

| HOTAIR (knockdown) | miR-130a-3p/HIF1A | Hepatocellular carcinoma cells (hypoxia) | ↓ | ↓ | [17] |

| HOTAIR (knockdown) | GLUT1 (via mTOR signaling) | Hepatocellular carcinoma cells | ↓ | ↓ | [8] |

| MALAT1 (knockdown) | MYBL2/mTOR axis | Prostate cancer cells | ↓ | ↓ | [9][25][26] |

| LINC01559 (knockdown) | Not specified | Pancreatic ductal adenocarcinoma cells | ↓ | ↓ | [3] |

| UNC5B-AS1 (knockdown) | Not specified | Pancreatic ductal adenocarcinoma cells | ↓ | ↓ | [3] |

Table 3: Kinetic Parameters of In Vitro Selected Ribozymes

| Ribozyme Type | Substrate | k_cat (min⁻¹) | K_M (µM) | Catalytic Efficiency (k_cat/K_M) (M⁻¹min⁻¹) | Reference |

| Self-triphosphorylating ribozyme | Trimetaphosphate | Varies among isolates | Not specified | Not specified | [18] |

| Peptide-dependent ligase (Rev ARM) | Biotinylated RNA substrate | ~0.01 (activated) | Not specified | >18,000-fold activation | [30] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

3.1. Quantification of miRNA Expression by Stem-Loop RT-qPCR

This protocol is a widely used method for the sensitive and specific quantification of mature miRNAs.

-

RNA Isolation: Isolate total RNA, including small RNAs, from cells or tissues using a suitable kit (e.g., mirVana miRNA Isolation Kit).

-

Reverse Transcription (RT):

-

Design a miRNA-specific stem-loop RT primer.

-

Perform reverse transcription using a specialized kit (e.g., TaqMan MicroRNA Reverse Transcription Kit). The reaction mix typically includes the RT primer, dNTPs, reverse transcriptase, and RNase inhibitor.

-

Incubate as per the manufacturer's instructions (e.g., 16°C for 30 min, 42°C for 30 min, 85°C for 5 min).

-

-

Quantitative PCR (qPCR):

-

Prepare a qPCR reaction mix containing the cDNA from the RT step, a miRNA-specific forward primer, a universal reverse primer, and a TaqMan probe specific to the miRNA of interest.

-

Use a real-time PCR system to perform the amplification and detect the fluorescence signal.

-

Normalize the expression of the target miRNA to a suitable endogenous control (e.g., U6 snRNA).

-

3.2. Validation of miRNA Targets using a Luciferase Reporter Assay

This assay is a standard method to confirm the direct interaction between a miRNA and its predicted target mRNA.[7][8][16][21][37]

-

Vector Construction:

-

Clone the 3' UTR of the putative target gene downstream of a luciferase reporter gene (e.g., Firefly luciferase) in a suitable expression vector (e.g., pMIR-REPORT).

-

As a control, create a mutant 3' UTR construct where the predicted miRNA binding site is mutated.

-

-

Cell Culture and Transfection:

-

Seed a suitable cell line (e.g., HEK293T) in a 96-well plate.

-

Co-transfect the cells with the luciferase reporter vector (wild-type or mutant), a vector expressing the miRNA of interest (or a miRNA mimic), and a control vector expressing a different reporter (e.g., Renilla luciferase) for normalization.

-

-

Luciferase Assay:

-

After 24-48 hours of incubation, lyse the cells and measure the activity of both Firefly and Renilla luciferases using a dual-luciferase reporter assay system.

-

-

Data Analysis:

-

Normalize the Firefly luciferase activity to the Renilla luciferase activity for each sample.

-

A significant decrease in the normalized luciferase activity in cells co-transfected with the wild-type 3' UTR and the miRNA, compared to the controls (mutant 3' UTR or a control miRNA), indicates a direct interaction.

-

3.3. lncRNA Knockdown using siRNA

This protocol describes the use of small interfering RNAs (siRNAs) to specifically degrade a target lncRNA and study its function.

-

siRNA Design and Synthesis: Design and synthesize at least two to three different siRNAs targeting the lncRNA of interest to control for off-target effects. A non-targeting siRNA should be used as a negative control.

-

Cell Culture and Transfection:

-

Seed the cells of interest at an appropriate density.

-

Transfect the cells with the siRNAs using a suitable transfection reagent (e.g., Lipofectamine RNAiMAX).

-

-

Validation of Knockdown:

-

After 48-72 hours, harvest the cells and isolate total RNA.

-

Perform RT-qPCR to quantify the expression level of the target lncRNA to confirm successful knockdown.

-

-

Functional Assays: Perform relevant functional assays to assess the phenotypic consequences of the lncRNA knockdown, such as measuring changes in cell proliferation, migration, or metabolic parameters.

3.4. In Vitro Selection of Ribozymes (SELEX)

Systematic Evolution of Ligands by Exponential Enrichment (SELEX) is a powerful technique to isolate ribozymes with a desired catalytic activity from a large random RNA library.[24][26][28][31][38][39]

-

Library Preparation: Synthesize a DNA template library containing a randomized region flanked by constant regions for PCR amplification and transcription.

-

Transcription: Transcribe the DNA library into an RNA pool using T7 RNA polymerase.

-

Selection:

-

Incubate the RNA pool under conditions that allow the desired catalytic reaction to occur (e.g., in the presence of a specific substrate or cofactor).

-

Separate the active (reacted) RNA molecules from the inactive ones. The separation method depends on the nature of the reaction (e.g., affinity chromatography for a biotinylated product).

-

-

Amplification:

-

Reverse transcribe the selected active RNAs into cDNA.

-

Amplify the cDNA by PCR using primers corresponding to the constant regions.

-

Transcribe the amplified DNA to generate an enriched RNA pool for the next round of selection.

-

-

Iteration: Repeat the selection and amplification cycles (typically 8-15 rounds) to enrich for the most active ribozymes.

-

Cloning and Characterization: Clone and sequence individual ribozymes from the final enriched pool and characterize their catalytic activity.

3.5. Quantification of Intracellular Metabolites by LC-MS

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the sensitive and specific quantification of a wide range of intracellular metabolites.[15][22][38]

-

Cell Culture and Quenching:

-

Culture cells under the desired experimental conditions.

-

Rapidly quench metabolic activity by, for example, immersing the culture dish in liquid nitrogen.

-

-

Metabolite Extraction:

-

Extract the metabolites using a cold solvent mixture (e.g., 80% methanol).

-

Include internal standards (stable isotope-labeled versions of the metabolites of interest) in the extraction solvent for accurate quantification.

-

-

LC-MS Analysis:

-

Separate the metabolites using liquid chromatography.

-

Detect and quantify the metabolites using a mass spectrometer operating in a targeted mode (e.g., selected reaction monitoring, SRM).

-

-

Data Analysis:

-

Determine the concentration of each metabolite by comparing its peak area to that of its corresponding internal standard.

-

Normalize the metabolite concentrations to the cell number or total protein content.

-

3.6. Metabolic Flux Analysis using Stable Isotope Tracers

This technique allows for the quantification of the rates (fluxes) of metabolic pathways by tracing the incorporation of stable isotopes from a labeled substrate into downstream metabolites.[16][20][21][24][40]

-

Experimental Design:

-

Choose an appropriate stable isotope-labeled tracer (e.g., ¹³C-glucose, ¹³C-glutamine).

-

Determine the labeling duration to achieve isotopic steady state.

-

-

Cell Culture and Labeling:

-

Culture cells in a medium containing the stable isotope-labeled tracer.

-

-

Metabolite Extraction and Analysis:

-

Quench metabolism and extract intracellular metabolites as described in the LC-MS protocol.

-

Analyze the mass isotopomer distribution of the metabolites using LC-MS or GC-MS.

-

-

Metabolic Flux Analysis:

-

Use a computational model of the relevant metabolic network and the measured mass isotopomer distributions to calculate the intracellular metabolic fluxes.

-

Visualizing RNA's Regulatory Networks in Metabolism

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows described in this guide.

This guide provides a comprehensive overview of the critical and diverse roles of ribonucleic acid in cellular metabolism. The presented quantitative data, detailed experimental protocols, and visual diagrams are intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, fostering further investigation into the intricate world of RNA-mediated metabolic regulation.

References

- 1. [PDF] Principles of in vitro selection of ribozymes from random sequence libraries | Semantic Scholar [semanticscholar.org]

- 2. Involvement of lncRNAs in the regulation of aerobic glycolysis in hepatocellular carcinoma: Main functions, regulatory mechanisms and potential therapeutic implications (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Deciphering the genomic and lncRNA landscapes of aerobic glycolysis identifies potential therapeutic targets in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulatory Mechanisms of LncRNAs in Cancer Glycolysis: Facts and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Long Noncoding RNA MALAT1 Regulates Cancer Glucose Metabolism by Enhancing mTOR-Mediated Translation of TCF7L2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

- 7. lsi.princeton.edu [lsi.princeton.edu]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. LncRNA-MALAT1 Regulates Cancer Glucose Metabolism in Prostate Cancer via MYBL2/mTOR Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antagonism of miR-33 in mice promotes reverse cholesterol transport and regression of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. complexityexplorer.s3.amazonaws.com [complexityexplorer.s3.amazonaws.com]

- 12. Enhanced flux potential analysis links changes in enzyme expression to metabolic flux - PMC [pmc.ncbi.nlm.nih.gov]

- 13. hindawi.com [hindawi.com]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. Absolute quantitation of intracellular metabolite concentrations by an isotope ratio-based approach - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Metabolic Flux Analysis and In Vivo Isotope Tracing - Creative Proteomics [creative-proteomics.com]

- 17. LncRNA HOTAIR knockdown inhibits glycolysis by regulating miR-130a-3p/HIF1A in hepatocellular carcinoma under hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. royalsocietypublishing.org [royalsocietypublishing.org]

- 19. MicroRNA-Mediated Metabolic Reprograming in Renal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]

- 22. koasas.kaist.ac.kr [koasas.kaist.ac.kr]

- 23. Serum Metabolomics Associating With Circulating MicroRNA Profiles Reveal the Role of miR-383-5p in Rat Hippocampus Under Simulated Microgravity - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. LncRNA-MALAT1 Regulates Cancer Glucose Metabolism in Prostate Cancer via MYBL2/mTOR Axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Gene and protein expression and metabolic flux analysis reveals metabolic scaling in liver ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 28. In vitro selection of ribozyme ligases that use prebiotically plausible 2-aminoimidazole–activated substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 29. LncRNA MALAT1 induces the dysfunction of β cells via reducing the histone acetylation of the PDX-1 promoter in type 1 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. In vitro selection of ribozymes dependent on peptides for activity - PMC [pmc.ncbi.nlm.nih.gov]

- 31. rnajc.ucsf.edu [rnajc.ucsf.edu]

- 32. mdpi.com [mdpi.com]

- 33. Ribozyme catalysis of metabolism in the RNA world - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. researchgate.net [researchgate.net]

- 35. Integrating miRNA, mRNA, and Targeted Metabolomics Analyses to Explore the Regulatory Mechanism of Cardiac Remodeling in Yili Horses [mdpi.com]

- 36. Ribozyme-Catalyzed Genetics - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 37. JCI - Antagonism of miR-33 in mice promotes reverse cholesterol transport and regression of atherosclerosis [jci.org]

- 38. LC-MS-Based Targeted Metabolomics for FACS-Purified Rare Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 39. users.cs.duke.edu [users.cs.duke.edu]

- 40. benchchem.com [benchchem.com]

Ribonic Acid as a Putative Metabolite in Daphnia magna: A Technical Guide

Introduction

Daphnia magna, a small planktonic crustacean, is a widely utilized model organism in ecotoxicology and environmental genomics. Its sensitivity to environmental stressors makes it an ideal candidate for studying the metabolic responses to chemical exposure. Metabolomics, the comprehensive analysis of small molecules within a biological system, offers a powerful lens through which to view these responses. While numerous metabolomic studies have been conducted on Daphnia magna, the specific role and quantitative presence of certain metabolites, such as ribonic acid, remain to be fully elucidated. This technical guide provides an in-depth overview of the current state of knowledge regarding this compound as a potential metabolite in Daphnia magna, including relevant metabolic pathways and the experimental protocols used in Daphnia metabolomics.

Metabolic Context: The Pentose (B10789219) Phosphate (B84403) Pathway in Daphnia magna

This compound is a sugar acid that can be derived from ribose, a central component of the pentose phosphate pathway (PPP). The PPP is a fundamental metabolic pathway that runs parallel to glycolysis and is responsible for generating NADPH, a reducing agent vital for antioxidant defense and reductive biosynthesis, and for producing pentose sugars, which are precursors for nucleotide and nucleic acid synthesis. The presence of the "Pentose and glucuronate interconversions" pathway is confirmed in the Daphnia magna genome, indicating that the enzymatic machinery for this pathway is present in the organism.

The oxidative phase of the PPP converts glucose-6-phosphate to ribulose-5-phosphate, generating NADPH in the process. Ribulose-5-phosphate can then be isomerized to ribose-5-phosphate, a key precursor for nucleotide biosynthesis. While not a central intermediate, this compound can be formed from the oxidation of ribose. The significance of this conversion and the subsequent fate of this compound in Daphnia magna are currently unknown.

Below is a diagram illustrating the likely pentose phosphate pathway in Daphnia magna, highlighting the position of ribose and the potential for this compound formation.

Quantitative Data on this compound in Daphnia magna

A comprehensive review of the current scientific literature reveals a lack of quantitative data for this compound in Daphnia magna. Metabolomic studies conducted on this organism have identified and quantified a wide range of metabolites, including amino acids, organic acids, sugars, and nucleotides, in response to various environmental stressors. However, this compound has not been reported as a measured metabolite in these studies. The table below is provided as a template for future research where such data may become available.

| Experimental Condition | This compound Concentration (relative abundance or absolute concentration) | Reference |

| Control | Data not available | |

| Stressor A | Data not available | |

| Stressor B | Data not available |

Table 1: Quantitative Data for this compound in Daphnia magna (Placeholder).

Experimental Protocols for Daphnia magna Metabolomics

The following sections detail the typical methodologies employed in metabolomics studies of Daphnia magna. These protocols are generalized from several key studies in the field and provide a framework for the extraction and analysis of polar metabolites, which would include this compound.

Daphnia magna Culturing and Exposure

-

Culturing: Daphnia magna are typically cultured in a defined medium, such as M7 medium, under controlled conditions of temperature (e.g., 20 ± 1 °C) and photoperiod (e.g., 16:8 h light:dark cycle). They are fed regularly with a diet of green algae, such as Pseudokirchneriella subcapitata.

-

Exposure Experiments: For toxicological studies, neonates (<24 h old) are often used. Animals are exposed to various concentrations of the test chemical or environmental sample for a defined period (e.g., 48 hours). A control group cultured in the standard medium is always included.

Metabolite Extraction

The goal of metabolite extraction is to efficiently isolate the small molecules of interest from the biological matrix while quenching metabolic activity. A common method for polar metabolites in Daphnia magna is a solvent extraction using a methanol/water mixture.

-

Sample Collection: Individual Daphnia are collected from the exposure vessels, briefly rinsed with deionized water to remove any external contaminants, and then transferred to a microcentrifuge tube.

-

Quenching and Extraction: A pre-chilled extraction solvent (e.g., 80:20 methanol:water, v/v) is added to each tube. The samples are then homogenized using a bead beater or sonicator.

-

Centrifugation: The homogenized samples are centrifuged at high speed (e.g., 14,000 x g) at a low temperature (e.g., 4 °C) to pellet cellular debris and proteins.

-

Supernatant Collection: The supernatant, which contains the polar metabolites, is carefully collected and transferred to a new tube for analysis.

Metabolite Analysis by Mass Spectrometry

Liquid chromatography-mass spectrometry (LC-MS) is a widely used analytical technique for the separation, detection, and identification of metabolites.

-

Chromatographic Separation: The metabolite extract is injected into a liquid chromatograph. The separation is typically achieved on a reversed-phase or HILIC (hydrophilic interaction liquid chromatography) column, which separates the compounds based on their physicochemical properties.

-

Mass Spectrometry Detection: As the separated compounds elute from the LC column, they are ionized (e.g., by electrospray ionization - ESI) and enter the mass spectrometer. The mass spectrometer measures the mass-to-charge ratio (m/z) of the ions, allowing for the detection and quantification of individual metabolites.

-

Metabolite Identification: Metabolites are identified by comparing their retention times and mass spectra to those of authentic chemical standards.

The general workflow for a Daphnia magna metabolomics experiment is depicted in the diagram below.

Conclusion

While direct evidence of this compound as a metabolite in Daphnia magna is currently lacking in the scientific literature, its potential presence is suggested by the confirmed existence of the pentose phosphate pathway in this organism. Future metabolomics studies, potentially with broader analytical coverage or targeted approaches, may shed light on the role of this compound in the metabolic response of Daphnia magna to environmental stressors. The detailed experimental protocols provided in this guide offer a foundation for researchers to conduct such investigations and contribute to a more complete understanding of the Daphnia magna metabolome.

Enantiomeric forms of ribonic acid and their differences.

An In-depth Technical Guide to the Enantiomeric Forms of Ribonic Acid

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound, a five-carbon sugar acid, exists as two non-superimposable mirror-image isomers, or enantiomers: D-ribonic acid and L-ribonic acid. While sharing identical chemical formulas and molecular weights, their distinct spatial arrangements lead to significant differences in their biological origins, roles, and metabolic fates. D-ribonic acid is a naturally occurring metabolite in various organisms, including humans, and is derived from D-ribose.[1] Conversely, L-ribonic acid is primarily found as a bacterial metabolite.[2] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, enantiomeric separation, and distinct biological contexts of D- and L-ribonic acid, offering valuable insights for researchers in drug development and metabolic studies.

Introduction to this compound Enantiomers

This compound (C₅H₁₀O₆) is an aldonic acid, formed by the oxidation of the aldehyde group of the pentose (B10789219) sugar ribose.[3] The molecule possesses three chiral centers, giving rise to different stereoisomers. The most fundamental of these are the D- and L-enantiomers, which are mirror images of each other.

-

D-Ribonic Acid: The D-enantiomer of this compound, with the IUPAC name (2R,3R,4R)-2,3,4,5-tetrahydroxypentanoic acid.[4] It is a conjugate acid of D-ribonate.[4]

-

L-Ribonic Acid: The L-enantiomer of this compound, with the IUPAC name (2S,3S,4S)-2,3,4,5-tetrahydroxypentanoic acid.[2] It is the enantiomer of D-ribonic acid.[2]

The stereochemistry of these molecules dictates their interaction with other chiral molecules, such as enzymes and receptors, leading to distinct biological activities.

Physicochemical Properties

The enantiomers of this compound share many physical properties but differ in their interaction with plane-polarized light. The following table summarizes their key physicochemical characteristics.

| Property | D-Ribonic Acid | L-Ribonic Acid |

| IUPAC Name | (2R,3R,4R)-2,3,4,5-tetrahydroxypentanoic acid[4] | (2S,3S,4S)-2,3,4,5-tetrahydroxypentanoic acid[2] |

| Molecular Formula | C₅H₁₀O₆[4] | C₅H₁₀O₆[2] |

| Molecular Weight | 166.13 g/mol [4] | 166.13 g/mol [2] |

| CAS Number | 642-98-8[5] | 710941-59-6[2] |

| Appearance | Solid | Not specified |

| pKa (Strongest Acidic) | 3.39 (Predicted) | Not specified |

| Polar Surface Area | 118.22 Ų (Predicted) | 118 Ų (Predicted)[6] |

| Natural Occurrence | Found in various organisms including Daphnia magna and Aloe africana.[4] Detected in human biofluids. | Found as a bacterial metabolite, e.g., in Synechocystis.[2] |

Synthesis of this compound

The primary route for synthesizing this compound is the oxidation of its corresponding aldose, ribose. The aldehyde group at the C1 position of ribose is oxidized to a carboxylic acid. This process often results in the formation of the more stable γ-lactone form in solution.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. L-Ribonic acid | C5H10O6 | CID 6971040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 642-98-8 | Benchchem [benchchem.com]

- 4. This compound | C5H10O6 | CID 5460677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 17812-24-7 [chemicalbook.com]

- 6. Page loading... [guidechem.com]

An In-depth Technical Guide to Ribonic Acid in the Context of the Pentose Phosphate Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Pentose (B10789219) Phosphate (B84403) Pathway (PPP) is a fundamental metabolic route responsible for generating NADPH and the precursors for nucleotide biosynthesis. While not a canonical intermediate of the PPP, D-ribonic acid emerges from a related, alternative metabolic route involving the oxidation of D-ribose, a key product of the PPP's non-oxidative phase. This guide provides a comprehensive technical overview of the enzymatic formation of D-ribonic acid from D-ribose, its potential metabolic significance, and detailed experimental protocols for its study.

Core Concepts: An Alternative Route for Ribose Metabolism

The direct connection between the pentose phosphate pathway and ribonic acid is established through the enzymatic oxidation of D-ribose. This reaction is not part of the classical PPP but represents a potential side-pathway for ribose metabolism.

A key enzyme in this conversion is a stereospecific, non-phosphorylative D-ribose 1-dehydrogenase . One such characterized enzyme is SalM, a short-chain dehydrogenase/reductase from the marine actinomycete Salinispora tropica.[1][2] This enzyme catalyzes the NAD+-dependent oxidation of D-ribose to D-ribono-γ-lactone. This lactone then undergoes spontaneous hydrolysis to form D-ribonate, the conjugate base of D-ribonic acid.[2]

This alternative pathway for ribose metabolism suggests a mechanism by which the cellular pool of ribose, generated by the PPP, can be diverted towards other metabolic fates. The physiological relevance and prevalence of this pathway in various organisms, including mammals, are areas of ongoing research.

Quantitative Data

The following table summarizes the kinetic parameters of the D-ribose 1-dehydrogenase (SalM) for its substrate D-ribose. This data is crucial for understanding the enzyme's efficiency and its potential role in ribose metabolism.

| Substrate | Km (mM) | Vmax (µmol/min/mg) |

| D-Ribose | 18.5 ± 1.7 | 1.4 ± 0.06 |

| Table 1: Kinetic parameters for the D-ribose 1-dehydrogenase (SalM) with D-ribose as the substrate.[1] |

Signaling Pathways and Logical Relationships

The formation of D-ribonic acid from D-ribose represents a branch point from the pentose phosphate pathway. The following diagram illustrates this relationship.

Experimental Protocols

Protocol 1: Assay for D-Ribose 1-Dehydrogenase Activity

This protocol details a direct spectrophotometric assay to measure the activity of D-ribose 1-dehydrogenase by monitoring the production of NADH.[1]

Principle: The enzymatic oxidation of D-ribose to D-ribono-γ-lactone is coupled to the reduction of NAD+ to NADH. The increase in NADH concentration is monitored by measuring the absorbance at 340 nm.

Reagents:

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 10 mM MgCl₂.

-

D-Ribose Stock Solution: A concentrated solution of D-ribose in water (e.g., 1 M).

-

NAD+ Stock Solution: A concentrated solution of NAD+ in water (e.g., 100 mM).

-

Purified D-Ribose 1-Dehydrogenase (e.g., SalM): A purified enzyme preparation of known concentration.

Procedure:

-

In a UV-transparent cuvette or a 96-well microplate, prepare a reaction mixture containing the assay buffer and NAD+ at a final concentration of 4 mM.

-

Add varying concentrations of D-ribose to the reaction mixture. It is recommended to use a range of concentrations that bracket the expected Km value (e.g., 0.5 mM to 200 mM for SalM).[2]

-

Initiate the reaction by adding a fixed concentration of the purified D-ribose 1-dehydrogenase (e.g., 2.4 µg of SalM).[2]

-

Immediately begin monitoring the increase in absorbance at 340 nm over time using a spectrophotometer or microplate reader. Record readings at regular intervals (e.g., every 15-30 seconds) for a period during which the reaction rate is linear.

-

Calculate the initial reaction rates (V₀) from the linear portion of the absorbance versus time plot using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

-

To determine the kinetic parameters (Km and Vmax), plot the initial reaction rates against the corresponding D-ribose concentrations and fit the data to the Michaelis-Menten equation using a non-linear regression software.

Workflow Diagram:

References

Ribonic acid as a potential biomarker for food consumption.

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The accurate assessment of dietary intake is a cornerstone of nutritional research and plays a pivotal role in understanding the links between diet, health, and disease. Traditional methods of dietary assessment, such as food frequency questionnaires and 24-hour recalls, are subject to recall bias and misreporting. Therefore, there is a growing need for objective biomarkers of food intake.[1][2] Ribonic acid, a sugar acid, has emerged as a potential biomarker for the consumption of certain foods.[3][4] This technical guide provides a comprehensive overview of the current state of knowledge regarding this compound as a food consumption biomarker, intended for researchers, scientists, and drug development professionals.

Data Presentation: this compound in Food Matrices

Quantitative data on the concentration of this compound in various foods is currently limited. However, it has been detected in several food products, primarily of animal origin. The table below summarizes the available information.

| Food Category | Specific Food | This compound Presence | Quantitative Data | Reference |

| Poultry | Chicken (Gallus gallus) | Detected | Not Quantified | [3][4] |

| Anatidae (Ducks, Geese, Swans) | Detected | Not Quantified | [3][4] | |

| Pork | Domestic Pig (Sus scrofa domestica) | Detected | Not Quantified | [3][4] |